5-Bromo-2-butyl-2H-indazole
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Overview
Description
5-Bromo-2-butyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 5th position and a butyl group at the 2nd position of the indazole ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-butyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the transition metal-catalyzed cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring through consecutive formation of C–N and N–N bonds . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization to form the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-butyl-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indazole ring can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the indazole ring.
Scientific Research Applications
5-Bromo-2-butyl-2H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 5-Bromo-2-butyl-2H-indazole involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit certain kinases, such as CHK1 and CHK2, which play a role in cell cycle regulation and DNA damage response . The compound may also modulate other signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
2H-Indazole: Lacks the bromine and butyl substituents, making it less versatile in chemical modifications.
5-Bromo-2-methyl-2H-indazole: Similar structure but with a methyl group instead of a butyl group, leading to different chemical properties and reactivity.
2-Butyl-2H-indazole:
Uniqueness: 5-Bromo-2-butyl-2H-indazole is unique due to the presence of both the bromine atom and the butyl group, which provide distinct chemical reactivity and potential for diverse applications in medicinal chemistry and chemical synthesis.
Properties
IUPAC Name |
5-bromo-2-butylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-2-3-6-14-8-9-7-10(12)4-5-11(9)13-14/h4-5,7-8H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZSHANUPWXRQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C2C=C(C=CC2=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682485 |
Source
|
Record name | 5-Bromo-2-butyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-75-5 |
Source
|
Record name | 5-Bromo-2-butyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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